N-(4-benzylpiperazine-1-carbothioyl)benzamide

Catalog No.
S2996071
CAS No.
329795-86-0
M.F
C19H21N3OS
M. Wt
339.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-benzylpiperazine-1-carbothioyl)benzamide

CAS Number

329795-86-0

Product Name

N-(4-benzylpiperazine-1-carbothioyl)benzamide

IUPAC Name

N-(4-benzylpiperazine-1-carbothioyl)benzamide

Molecular Formula

C19H21N3OS

Molecular Weight

339.46

InChI

InChI=1S/C19H21N3OS/c23-18(17-9-5-2-6-10-17)20-19(24)22-13-11-21(12-14-22)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,23,24)

InChI Key

HQNDQGGVWZNHNZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3

Solubility

not available

Currently Limited Information

Possible Research Areas

Given the structure of the molecule, some potential areas for scientific research could include:

  • Medicinal Chemistry: The presence of a piperazine ring and a benzamide group suggests potential for the molecule to interact with biological systems. However, further research would be needed to determine its specific activity.
  • Material Science: The molecule's structure could lend itself to applications in material science, but more investigation into its physical and chemical properties would be necessary.

N-(4-benzylpiperazine-1-carbothioyl)benzamide is a chemical compound characterized by the molecular formula C16H18N2OSC_{16}H_{18}N_{2}OS and a molecular weight of 302.39 g/mol. It features a benzamide structure with a piperazine moiety substituted at the 4-position with a carbothioyl group. This compound is recognized for its potential biological activities and applications in medicinal chemistry.

Typical of amides and thioamides, including:

  • Nucleophilic Substitution: The sulfur atom in the carbothioyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The compound can undergo reduction reactions, potentially converting the thioamide to an amine.

These reactions are significant for the synthesis of derivatives and analogs that may enhance biological activity or modify pharmacokinetic properties.

The biological activity of N-(4-benzylpiperazine-1-carbothioyl)benzamide has been explored in various studies. Compounds with piperazine scaffolds are often associated with diverse pharmacological effects, including:

  • Antidepressant Activity: Similar piperazine derivatives have shown potential as antidepressants by modulating neurotransmitter systems.
  • Antitumor Properties: Some studies suggest that compounds containing piperazine and carbothioyl groups may exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Effects: There is evidence that piperazine-based compounds possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

The synthesis of N-(4-benzylpiperazine-1-carbothioyl)benzamide typically involves multi-step organic reactions:

  • Formation of Piperazine Derivative: Starting from 4-benzylpiperazine, which can be synthesized from benzylamine and ethylene diamine.
  • Thioamide Formation: Reacting the piperazine derivative with carbon disulfide or thioacetic acid to introduce the carbothioyl group.
  • Amidation: The final step involves reacting the thioamide with benzoyl chloride or benzoic acid to form the amide bond.

These steps can be optimized depending on the desired yield and purity of the final product.

N-(4-benzylpiperazine-1-carbothioyl)benzamide has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug design, particularly in developing new antidepressants or anticancer agents.
  • Chemical Research: The compound serves as a useful intermediate in organic synthesis, allowing for the exploration of structure-activity relationships in medicinal chemistry.
  • Biological Studies: It can be utilized in pharmacological studies to understand its mechanism of action and potential therapeutic effects.

Interaction studies involving N-(4-benzylpiperazine-1-carbothioyl)benzamide focus on its binding affinity and activity at various biological targets, such as:

  • Serotonin Receptors: Investigating its role in modulating serotonin pathways could elucidate its potential as an antidepressant.
  • Dopamine Receptors: Understanding how this compound interacts with dopamine receptors may reveal insights into its psychoactive properties.
  • Enzyme Inhibition: Studies may also explore its capability to inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Several compounds share structural similarities with N-(4-benzylpiperazine-1-carbothioyl)benzamide, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberKey Features
N-(Carbamothioyl)benzamide614-23-3Contains a carbamothioyl group; potential use in cancer therapy.
N-(Ethylcarbamothioyl)benzamide40611-52-7Ethyl substitution may affect bioactivity; studied for antimicrobial properties.
N-(Methylcarbamothioyl)benzamide16486-25-2Methyl group alters lipophilicity; explored for neuropharmacological effects.
N-(Acetylcarbamothioyl)benzamide74346-74-0Acetyl derivative; investigated for anti-inflammatory activity.

These comparisons highlight the uniqueness of N-(4-benzylpiperazine-1-carbothioyl)benzamide within a class of compounds that exhibit varied biological activities while sharing structural motifs. Each compound's distinct substituents influence its pharmacological properties and potential therapeutic applications.

XLogP3

2.9

Dates

Modify: 2023-08-17

Explore Compound Types